molecular formula C10H9BrN4O B2699652 3-Azido-1-(4-bromophenyl)pyrrolidin-2-one CAS No. 2171392-76-8

3-Azido-1-(4-bromophenyl)pyrrolidin-2-one

Cat. No.: B2699652
CAS No.: 2171392-76-8
M. Wt: 281.113
InChI Key: HLWDQDPTMHPQEM-UHFFFAOYSA-N
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Description

3-Azido-1-(4-bromophenyl)pyrrolidin-2-one is a synthetic organic compound characterized by the presence of an azido group, a bromophenyl group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-(4-bromophenyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step often involves a halogenation reaction, where a phenyl group is brominated using reagents such as bromine or N-bromosuccinimide (NBS).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The bromophenyl group can undergo oxidation to form phenolic compounds under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF).

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO₄), dichloromethane (DCM).

Major Products:

    From Substitution: Amines or other nitrogen derivatives.

    From Reduction: Primary amines.

    From Oxidation: Phenolic compounds.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Click Chemistry: The azido group is a key functional group in click chemistry, facilitating the formation of triazoles.

Biology:

    Bioconjugation: The azido group can be used to label biomolecules for imaging or therapeutic purposes.

Medicine:

    Drug Development:

Industry:

    Materials Science: Used in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Azido-1-(4-bromophenyl)pyrrolidin-2-one depends on its application. In bioconjugation, the azido group reacts with alkynes to form stable triazole linkages. In medicinal chemistry, the compound’s functional groups may interact with biological targets through various mechanisms, including covalent bonding or non-covalent interactions.

Comparison with Similar Compounds

    3-Azido-1-phenylpyrrolidin-2-one: Lacks the bromine atom, which may affect its reactivity and applications.

    1-(4-Bromophenyl)pyrrolidin-2-one: Lacks the azido group, limiting its use in click chemistry.

    3-Azido-1-(4-chlorophenyl)pyrrolidin-2-one: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical properties.

Uniqueness: 3-Azido-1-(4-bromophenyl)pyrrolidin-2-one is unique due to the combination of the azido and bromophenyl groups, which provide a versatile platform for various chemical reactions and applications.

This detailed overview highlights the significance of this compound in scientific research and industrial applications

Properties

IUPAC Name

3-azido-1-(4-bromophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O/c11-7-1-3-8(4-2-7)15-6-5-9(10(15)16)13-14-12/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWDQDPTMHPQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N=[N+]=[N-])C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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